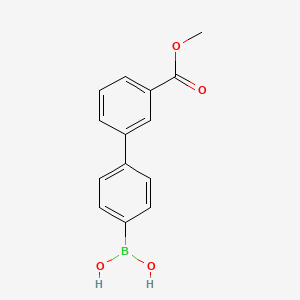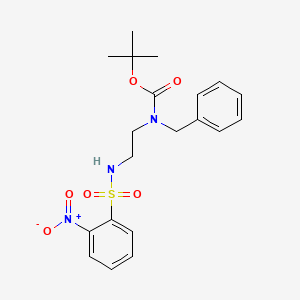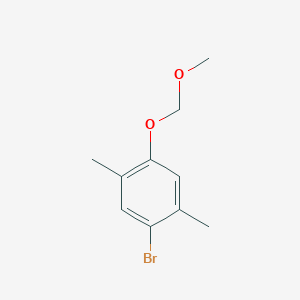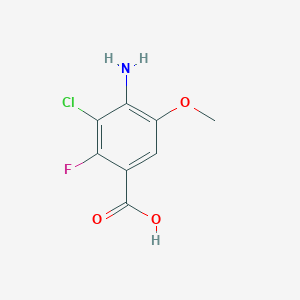
4'-Boronic acid-biphenyl-3-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Boronic acid-biphenyl-3-carboxylic acid methyl ester is an organic compound with the chemical formula C14H13BO4. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-boronic acid-biphenyl-3-carboxylic acid methyl ester typically involves the reaction of phenylboronic acid with 4-methoxycarbonylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Boronic acid-biphenyl-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed:
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Biphenyl-3-carboxylic acid methyl ester.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
4’-Boronic acid-biphenyl-3-carboxylic acid methyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4’-boronic acid-biphenyl-3-carboxylic acid methyl ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Methoxycarbonylphenylboronic acid
- Biphenyl-3-carboxylic acid ethyl ester
- 4-tert-Butylphenylboronic acid
Uniqueness: 4’-Boronic acid-biphenyl-3-carboxylic acid methyl ester stands out due to its unique combination of stability and reactivity. Unlike some other boronic acids, it is less prone to hydrolysis and can be used under a wide range of reaction conditions. Its ability to form stable complexes with various catalysts makes it a versatile reagent in both academic and industrial settings .
Propriétés
Formule moléculaire |
C14H13BO4 |
|---|---|
Poids moléculaire |
256.06 g/mol |
Nom IUPAC |
[4-(3-methoxycarbonylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H13BO4/c1-19-14(16)12-4-2-3-11(9-12)10-5-7-13(8-6-10)15(17)18/h2-9,17-18H,1H3 |
Clé InChI |
AREGTGXHHCNOOT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14032508.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[2,3-dihydro-2-(2-hydroxyethyl)-3-imino-1H-pyrazol-1-yl]methyl]-8-oxo-, (6R,7R)-](/img/structure/B14032513.png)


![but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine](/img/structure/B14032528.png)


![(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14032547.png)


![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)



